(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate

Description

Nomenclature and Identification

Common Names and Synonyms

(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate is recognized by several systematic and trivial names across scientific literature and commercial catalogs. The compound’s nomenclature reflects its structural features, including the perfluorinated alkyl chain, iodonium center, and trifluoromethanesulfonate counterion. Key synonyms include:

These synonyms are frequently used interchangeably in organofluorine chemistry and catalysis research.

CAS Registry Number (77758-79-3)

The compound is uniquely identified by the CAS Registry Number 77758-79-3 , which is consistent across commercial suppliers and regulatory databases. This identifier ensures unambiguous referencing in chemical inventories and safety documentation.

Molecular Formula (C₁₀H₅F₁₀IO₃S)

The molecular formula C₁₀H₅F₁₀IO₃S corresponds to a molar mass of 522.1 g/mol , as calculated from isotopic composition. The formula delineates the constituent atoms:

- 10 carbon atoms (C₁₀)

- 5 hydrogen atoms (H₅)

- 10 fluorine atoms (F₁₀)

- 1 iodine atom (I)

- 3 oxygen atoms (O₃)

- 1 sulfur atom (S)

This composition is corroborated by high-resolution mass spectrometry data provided in vendor specifications.

Structural Representation

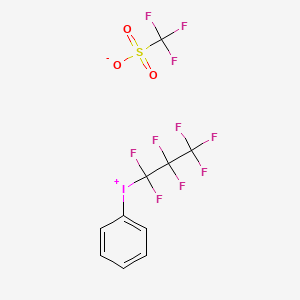

The compound features an iodonium cation paired with a trifluoromethanesulfonate anion. The cation consists of a phenyl group bonded to a perfluoro-n-propyl chain via a hypervalent iodine center. Key structural descriptors include:

SMILES Notation

FC(F)(F)C(F)(F)C(F)(F)[I+]c1ccccc1.[O-]S(=O)(=O)C(F)(F)F

This SMILES string encodes the perfluoro-n-propyl group (FC(F)(F)C(F)(F)C(F)(F)), the iodonium-attached phenyl ring ([I+]c1ccccc1), and the triflate anion ([O-]S(=O)(=O)C(F)(F)F).

InChI Key

YBVOPUOUKFHORP-UHFFFAOYSA-M

The InChIKey serves as a standardized hash for rapid database searches, derived from the compound’s connectivity and stereochemistry.

IUPAC Name

The systematic IUPAC name, 1,1,2,2,3,3,3-heptafluoropropyl(phenyl)iodanium trifluoromethanesulfonate , precisely describes the substituents on the iodonium center and the anion.

Structural Diagram

While a graphical representation is not included here, the iodonium cation’s geometry is trigonal bipyramidal, with the phenyl and perfluoro-n-propyl groups occupying axial positions, and lone pairs in equatorial orientations. The triflate anion adopts a tetrahedral configuration around the sulfur atom.

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptafluoropropyl(phenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7I.CHF3O3S/c10-7(11,8(12,13)14)9(15,16)17-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVOPUOUKFHORP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C(C(C(F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F10IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375111 | |

| Record name | (Heptafluoropropyl)(phenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77758-79-3 | |

| Record name | (Heptafluoropropyl)(phenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Perfluoropropyl)phenyliodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Alkyl Trifluoromethanesulfonates (Triflates)

- Reaction of trifluoromethanesulfonic anhydride with alcohols (e.g., methanol, ethanol) under controlled low temperatures (-40 to 25 °C) produces alkyl triflates.

- Subsequent reaction with alkali metal hydroxides (LiOH, NaOH, KOH) converts these esters into alkali metal triflates with high yield (up to 90.5%) and purity (~99.7%).

- The process involves vacuum distillation, filtration, and spray drying to isolate the triflate salts.

- This method is efficient, green, and avoids impurities common in older methods.

Preparation of Trifluoromethanesulfonic Anhydride

- Trifluoromethanesulfonic anhydride is prepared by reacting trifluoromethanesulfonate salts with trifluoromethanesulfonyl fluoride in the presence of 4-dialkylaminopyridine catalysts.

- Reaction conditions: -40 to 30 °C, 0-0.6 MPa pressure, 12-24 hours.

- The byproduct metal fluoride precipitates out, simplifying purification.

- The anhydride is isolated by reduced pressure distillation with yields around 91.3%.

Synthesis of (Perfluoro-n-propyl)phenyliodonium Trifluoromethanesulfonate

General Strategy

The synthesis of (perfluoro-n-propyl)phenyliodonium triflate typically involves:

- Preparation of a suitable iodonium precursor, often a phenyliodine(III) species such as phenyliodoso diacetate.

- Introduction of the perfluoro-n-propyl group via nucleophilic or electrophilic substitution.

- Exchange or introduction of the triflate counterion to form the stable iodonium triflate salt.

Preparation of Iodonium Salt Core

- Phenyliodoso diacetate reacts with aryl or alkyl precursors in the presence of trifluoromethanesulfonic acid derivatives or trimethylsilyl triflate (Me3SiOTf) to form iodonium triflates.

- For example, phenyliodoso diacetate (1.61 g, 5 mmol) with Me3SiOTf (1.11 g, 5 mmol) and pyridine (0.40 g, 5 mmol) in dichloromethane at room temperature yields the iodonium triflate intermediate in ~72-79% yield.

Introduction of Perfluoro-n-propyl Group

- The perfluoro-n-propyl substituent can be introduced via nucleophilic trifluoropropylation reagents or via radical trifluoropropylation methods.

- Radical trifluoropropylation often uses perfluoroalkyl iodides under photoredox or reductive conditions to generate perfluoroalkyl radicals that add to the iodine center.

- Alternatively, nucleophilic trifluoropropyl sources such as copper-mediated CuCF3 species or trifluoropropylsulfonium salts can be employed.

Final Assembly and Purification

- The iodonium salt bearing the perfluoro-n-propyl group is isolated as the triflate salt by precipitation or crystallization from solvents such as dichloromethane and diethyl ether.

- Purification involves washing, filtration, and recrystallization to achieve high purity.

- Characterization by NMR (1H, 13C, 19F), HRMS, and elemental analysis confirms the structure and purity.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Description | Yield / Purity | Notes |

|---|---|---|---|---|

| 1 | Trifluoromethanesulfonic anhydride + alcohol (MeOH, EtOH) | Formation of alkyl triflate esters | 75-99% | Low temp (-40 to 25 °C), vacuum distillation |

| 2 | Alkyl triflate + alkali metal hydroxide (LiOH, NaOH, KOH) | Conversion to alkali metal triflate salts | ~90% yield, 99.7% purity | Stirring 2-5 h, 20-70 °C, spray drying |

| 3 | Phenyliodoso diacetate + Me3SiOTf + pyridine | Formation of phenyliodonium triflate intermediate | 72-79% yield | Room temp, DCM solvent |

| 4 | Perfluoro-n-propyl radical or nucleophile + iodonium intermediate | Introduction of perfluoro-n-propyl group | Variable, optimized by photoredox or Cu catalysis | Radical or nucleophilic methods |

| 5 | Purification by recrystallization | Isolation of final iodonium triflate salt | High purity | Solvent choice critical |

Research Findings and Methodological Insights

- Radical trifluoropropylation proceeds via SRN1 mechanisms involving perfluoroalkyl iodide radical anions, enabling selective perfluoroalkylation of sulfur and iodine centers.

- Use of photoredox catalysts or stoichiometric reductants improves yields and scope by minimizing side reactions such as disulfide formation.

- Nucleophilic trifluoropropylation using copper-mediated CuCF3 species or trifluoropropylsulfonium reagents offers alternative routes with good chemoselectivity.

- The triflate counterion is preferred for its stability and ease of handling compared to other anions like tetrafluoroborate.

- The preparation methods emphasize green chemistry principles by minimizing impurities, using mild conditions, and enabling easy purification.

Chemical Reactions Analysis

(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.

Substitution: It can undergo nucleophilic substitution reactions, where the perfluoro-n-propyl group or the phenyliodonium ion is replaced by other nucleophiles.

Addition: The compound can also participate in addition reactions, where it adds to unsaturated substrates.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate has several scientific research applications, including:

Biology: The compound is used in biochemical studies to investigate the effects of perfluoroalkyl groups on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate involves the transfer of the perfluoro-n-propyl group to a substrate. This transfer is facilitated by the phenyliodonium ion, which acts as a leaving group. The trifluoromethanesulfonate counterion helps stabilize the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The key structural variants of diaryliodonium trifluoromethanesulfonates differ in the length and branching of their perfluoroalkyl chains. Below is a comparative analysis:

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Perfluoroalkyl Chain | Substituent Position | Key Structural Features |

|---|---|---|---|---|---|

| (Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate (77758-79-3) | C₁₀H₅F₁₀IO₃S | 522.1 | n-C₃F₇ | Position 3 | Linear chain; moderate electron-withdrawing effect |

| (Perfluorohexyl)phenyliodonium trifluoromethanesulfonate (77758-84-0) | C₁₃H₅F₁₆IO₃S | 672.12 | n-C₆F₁₃ | Position 3 | Longer chain; increased lipophilicity |

| (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate (77758-89-5) | C₁₆H₅F₂₂IO₃S* | ~822.3* | n-C₈F₁₇ | Position 3 | Longest chain; high thermal stability |

| (Perfluoroisopropyl)phenyliodonium trifluoromethanesulfonate (82959-18-0) | C₁₀H₅F₁₀IO₃S | 522.1 | i-C₃F₇ | Position 3 | Branched chain; steric hindrance |

Photochemical and Thermal Properties

- Absorption Wavelength : Derivatives with longer D–π-A structures (e.g., n-hexyl, n-octyl) absorb at longer wavelengths (~300–400 nm) but exhibit lower quantum yields of photoacid generation due to reduced polarization . The n-propyl variant strikes a balance, with absorption in the mid-UV range and moderate quantum yield.

- Thermal Stability : Longer perfluoroalkyl chains (e.g., n-hexyl, n-octyl) enhance thermal stability, making them suitable for high-temperature applications. The n-propyl variant is less stable but sufficient for standard photopolymerization .

- Photobleaching : Linear-chain derivatives (n-propyl, n-hexyl) undergo faster photobleaching during irradiation compared to branched analogs (e.g., isopropyl), which resist decomposition due to steric effects .

Solubility and Reactivity

- Solubility: The n-hexyl and n-octyl variants exhibit higher solubility in non-polar solvents (e.g., fluorocarbons) due to increased lipophilicity . The n-propyl compound is more versatile, dissolving in both polar aprotic (e.g., acetonitrile) and fluorinated solvents.

- Reactivity : Shorter chains (n-propyl) facilitate faster acid release in photopolymerization, whereas longer chains (n-hexyl) slow reactivity but improve film-forming properties in lithography .

Research Findings and Industrial Relevance

- A 2023 study highlighted that longer D–π-A structures in iodonium salts (e.g., n-hexyl) reduce photoacid generation efficiency but improve compatibility with long-wavelength light sources, enabling use in visible-light photoresists .

- The n-propyl variant’s cost-effectiveness and moderate reactivity make it a staple in commercial UV-curable adhesives, whereas the n-octyl derivative remains restricted to high-end electronics due to synthesis costs .

Biological Activity

Overview

(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate is a specialized organoiodine compound with the molecular formula C₁₀H₅F₁₀IO₃S and a molecular weight of 522.1 g/mol. This compound is notable for its unique reactivity and applications in organic synthesis, particularly in the introduction of perfluoroalkyl groups into organic substrates, which can enhance their properties such as lipophilicity and thermal stability.

The biological activity of this compound primarily involves its role as an electrophilic reagent in biochemical reactions. The mechanism can be summarized as follows:

- Electrophilic Substitution : The iodine atom in the phenyliodonium moiety acts as an electrophile, facilitating the substitution of nucleophiles.

- Group Transfer : The perfluoro-n-propyl group can be transferred to substrates, influencing biological pathways and interactions .

- Stabilization by Triflate Ion : The trifluoromethanesulfonate ion stabilizes intermediate species formed during reactions, enhancing the overall reactivity of the compound.

1. Biochemical Studies

Research has utilized this compound to explore the effects of perfluoroalkylation on biological systems. These studies often focus on how fluorinated compounds influence enzyme activity and protein interactions.

2. Histone Deacetylase Inhibition

Fluorinated compounds similar to (Perfluoro-n-propyl)phenyliodonium have been investigated for their potential as histone deacetylase (HDAC) inhibitors. The introduction of fluorine has been shown to enhance potency against various HDAC isoforms, suggesting that similar modifications could yield effective inhibitors for cancer therapy .

Case Study 1: Reactivity with Amines

In a study examining the reactivity of this compound with amines, it was found that the compound effectively facilitated arylation reactions. This demonstrated its potential utility in modifying proteins and other biomolecules for research purposes.

Case Study 2: Impact on Lipophilicity

Research indicated that fluorination, including the use of this compound, significantly increases lipophilicity. This property is crucial for drug design, as it affects membrane permeability and bioavailability .

Comparative Analysis

The biological activity and reactivity of this compound can be compared with other similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (Perfluoro-n-butyl)phenyliodonium trifluoromethanesulfonate | Longer perfluoroalkyl chain; different reactivity | Enhanced interactions with larger biomolecules |

| (Perfluoro-n-ethyl)phenyliodonium trifluoromethanesulfonate | Shorter perfluoroalkyl chain; varied chemical properties | Potentially lower lipophilicity compared to propyl variant |

| Trifluoromethyl phenyliodonium tetrafluoroborate | Different halogen; used primarily for trifluoromethylation | Specific applications in organic synthesis |

Q & A

Basic: What synthetic routes are available for (Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate, and what challenges arise during purification?

Methodological Answer:

The compound is synthesized via oxidation of trifluoromethyl iodide with hydrogen peroxide in trifluoroacetic anhydride, followed by reaction with trifluoromethanesulfonic acid and benzene . Key challenges include:

- Byproduct formation : Side reactions with residual trifluoroacetic anhydride may yield impurities.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization (from acetonitrile) is required, but fluorinated byproducts complicate separation .

- Yield optimization : Reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 for iodobenzene to trifluoromethyl iodide) are critical for ≥70% yield .

Basic: How can this compound be detected and quantified in environmental or reaction matrices?

Methodological Answer:

A validated protocol involves:

Solid-phase extraction (SPE) : Use mixed-mode anion-exchange cartridges (e.g., Oasis WAX) to isolate the compound from aqueous samples .

Liquid chromatography : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (water/acetonitrile + 5 mM ammonium acetate).

Tandem mass spectrometry (MS/MS) : Negative ionization mode, MRM transitions m/z 502 → 159 (quantifier) and 502 → 80 (qualifier) .

Detection limits : LOD ≈ 0.1 ng/L, LOQ ≈ 0.3 ng/L in water matrices .

Advanced: What mechanistic role does this iodonium salt play in trifluoromethylation reactions?

Methodological Answer:

The compound acts as a trifluoromethyl radical (•CF₃) or cation (CF₃⁺) source, depending on reaction conditions:

- Photoredox catalysis : Under blue LED light, Ru(bpy)₃²⁺ generates •CF₃ radicals for C–H functionalization .

- Thermal activation : At 80°C, Ag⁺ or Cu²⁺ mediates CF₃⁺ transfer to nucleophiles (e.g., arylboronic acids) .

Key evidence : Radical trapping experiments (TEMPO) and DFT calculations suggest dual pathways, with solvent polarity (acetonitrile vs. DMF) influencing dominance .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- Aqueous stability : Hydrolysis occurs at pH > 7, releasing trifluoromethanesulfonate (TFMS) and iodobenzene derivatives. Use buffered solutions (pH 4–6) for aqueous reactions .

- Thermal stability : Decomposes above 150°C (TGA data); reactions should be conducted below 100°C .

Recommendation : Pre-dry solvents (molecular sieves) and avoid prolonged storage in polar aprotic solvents (e.g., DMSO) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential release of volatile fluorinated byproducts .

- Waste disposal : Collect in sealed containers for incineration (≥1100°C) to prevent PFAS formation .

Advanced: Can computational models predict its reactivity in cross-coupling reactions?

Methodological Answer:

Yes. DFT studies (B3LYP/6-31G*) model:

- Electrophilicity : The iodine center’s partial positive charge (+0.72 e) facilitates nucleophilic attack .

- Solvent effects : Dielectric constants (ε) > 20 (e.g., DMF) stabilize transition states for CF₃⁺ transfer .

Validation : Experimental kinetic data (Eyring plots) align with computed activation energies (ΔG‡ ≈ 25 kcal/mol) .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹⁹F NMR : Peaks at δ −70 ppm (CF₃SO₃⁻) and −110 ppm (C₃F₇) confirm structure .

- ESI-MS : Negative mode shows [M]⁻ at m/z 502.1 (calc. 502.36) .

- IR : Strong bands at 1250 cm⁻¹ (C–F stretch) and 1150 cm⁻¹ (SO₃ symmetric stretch) .

Advanced: How does its performance compare to other trifluoromethylation reagents (e.g., Togni’s reagent)?

Methodological Answer:

| Parameter | This Compound | Togni’s Reagent |

|---|---|---|

| Cost | High (synthesis complexity) | Moderate |

| Reactivity | Radical/cation dual pathways | Primarily radical |

| Solubility | Polar solvents (MeCN, DMF) | EtOAc, THF |

| Byproducts | Iodobenzene | Phthalate esters |

| Applications : Preferred for photoredox systems; Togni’s reagent excels in copper-mediated reactions . |

Basic: What are its solubility properties in common laboratory solvents?

Methodological Answer:

- High solubility : DMSO, DMF, acetonitrile (>50 mg/mL).

- Low solubility : Hexane, diethyl ether (<1 mg/mL).

Note : Solubility in water is pH-dependent (0.5 mg/mL at pH 5) .

Advanced: Are there reported contradictions in its catalytic efficiency across studies?

Methodological Answer:

Discrepancies arise from:

- Counterion effects : TFMS⁻ enhances electrophilicity vs. non-coordinating anions (e.g., BF₄⁻) .

- Substrate scope : Aryl iodides react efficiently (yield >80%), while heteroaromatics (e.g., pyridines) show <40% yield due to steric hindrance .

Resolution : Standardize substrate/reagent ratios (1:1.5) and catalyst loading (5 mol% AgNO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.